molecular formula C17H19N7OS B2403755 (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1286732-44-2

(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No. B2403755
CAS RN: 1286732-44-2
M. Wt: 369.45
InChI Key: BAENZTMOHWQPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.45. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

Research involving molecular interactions of structurally similar compounds, like cannabinoid receptor antagonists, has significantly contributed to our understanding of receptor-ligand interactions and the development of pharmacophore models. For instance, studies on compounds like SR141716 have elucidated their potent and selective antagonistic properties through conformational analyses and comparative molecular field analysis (CoMFA), highlighting the importance of steric binding interactions and the potential for antagonist activity based on spatial orientation and electrostatic characteristics (Shim et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives for antimicrobial activity underscore the potential of such compounds in combating bacterial and fungal infections. For example, compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid demonstrated variable and modest activity against selected strains, indicating the relevance of exploring these chemical spaces for new antimicrobials (Patel et al., 2011).

Anticancer and Anticonvulsant Agents

The development of triazole analogues of piperazine with potential anticancer and antimicrobial activities illustrates the versatility of such compounds. Notably, certain derivatives exhibited significant inhibition of bacterial growth, presenting a foundation for further pharmaceutical development (Nagaraj et al., 2018).

Pharmacokinetic Studies

Investigations into the metabolism, excretion, and pharmacokinetics of compounds like dipeptidyl peptidase IV inhibitors offer critical insights for drug development, showcasing the elimination pathways and metabolic transformations crucial for designing compounds with favorable pharmacokinetic profiles (Sharma et al., 2012).

properties

IUPAC Name

[5-methyl-1-(4-methyl-1,3-thiazol-2-yl)triazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-12-11-26-17(19-12)24-13(2)15(20-21-24)16(25)23-9-7-22(8-10-23)14-5-3-4-6-18-14/h3-6,11H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAENZTMOHWQPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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